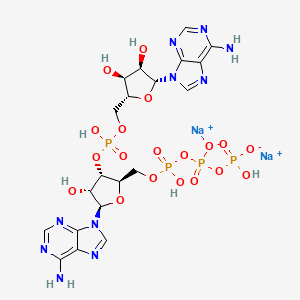
8-chloro-8H-1,2,3-benzotriazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-8H-1,2,3-benzotriazin-4-one is a heterocyclic compound with significant interest in medicinal chemistry and organic synthesis. This compound is known for its unique structure, which includes a triazine ring fused with a benzene ring and a chlorine atom at the 8th position. The compound’s molecular formula is C7H4ClN3O, and it has a molecular weight of 181.58 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-chloro-8H-1,2,3-benzotriazin-4-one typically involves the diazotisation and subsequent cyclisation of 2-aminobenzamides or 2-aminobenzenesulfonamides. This process uses stable diazonium salts, prepared with a polymer-supported nitrite reagent and p-tosic acid . The reaction is mild and effective, compatible with a wide range of aryl functional groups and amide/sulfonamide substituents .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned diazotisation-cyclisation process. The scalability of this method makes it suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Chloro-8H-1,2,3-benzotriazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the triazine ring, leading to various reduced forms.
Substitution: The chlorine atom at the 8th position can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and aryl halides are employed in substitution reactions.
Major Products:
Wissenschaftliche Forschungsanwendungen
8-Chloro-8H-1,2,3-benzotriazin-4-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 8-chloro-8H-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of carbohydrates into glucose. This inhibition helps in controlling blood sugar levels in diabetic patients . The compound’s structure-activity relationship has been analyzed through molecular docking studies, providing insights into its binding affinities and inhibitory effects .
Vergleich Mit ähnlichen Verbindungen
1,2,3-Benzotriazin-4-one: A parent compound with similar structural features but without the chlorine atom.
8-Chloro-3,4-dihydro-1,2,3-benzotriazin-4-one: A reduced form of the compound with a dihydro structure.
1,2,3-Benzothiatriazine-1,1-dioxide: A sulfur-containing analogue with different chemical properties.
Uniqueness: 8-Chloro-8H-1,2,3-benzotriazin-4-one is unique due to the presence of the chlorine atom, which enhances its reactivity and potential biological activities. This structural modification distinguishes it from other benzotriazinone derivatives and contributes to its specific applications in medicinal chemistry .
Eigenschaften
Molekularformel |
C7H4ClN3O |
|---|---|
Molekulargewicht |
181.58 g/mol |
IUPAC-Name |
8-chloro-8H-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C7H4ClN3O/c8-5-3-1-2-4-6(5)9-11-10-7(4)12/h1-3,5H |
InChI-Schlüssel |
KIUYGBZKAUJGRV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(C2=NN=NC(=O)C2=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enamide](/img/structure/B12365899.png)

![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 16-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexadecanethioate;azane](/img/structure/B12365904.png)






![(1S,3R,6R,7E,11E,13R,16S,17S,20S,21R,22S,23Z)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione](/img/structure/B12365942.png)




